molecular formula C25H32N2O6S B7704858 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B7704858
M. Wt: 488.6 g/mol
InChI Key: UKVMSMWASVTFQK-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexene ring, a methoxyphenyl group, and a dimethoxybenzenesulfonamido group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6S/c1-31-21-11-9-20(10-12-21)27(18-25(28)26-16-15-19-7-5-4-6-8-19)34(29,30)22-13-14-23(32-2)24(17-22)33-3/h7,9-14,17H,4-6,8,15-16,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVMSMWASVTFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of the Cyclohexene Intermediate: The cyclohexene ring can be synthesized through the hydrogenation of benzene, followed by dehydrogenation to form cyclohexene.

    Attachment of the Ethyl Group: The cyclohexene intermediate is then reacted with ethyl bromide in the presence of a strong base, such as sodium hydride, to form the 2-(cyclohex-1-en-1-yl)ethyl intermediate.

    Formation of the Methoxyphenyl Intermediate: The 4-methoxyphenyl group is introduced through the reaction of anisole with a suitable electrophile, such as bromine, to form 4-bromoanisole. This intermediate is then reacted with a nucleophile, such as sodium methoxide, to form the 4-methoxyphenyl intermediate.

    Formation of the Dimethoxybenzenesulfonamido Intermediate: The 3,4-dimethoxybenzenesulfonamido group is synthesized through the reaction of 3,4-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with a base, such as sodium hydroxide.

    Final Coupling Reaction: The final step involves the coupling of the 2-(cyclohex-1-en-1-yl)ethyl intermediate with the 4-methoxyphenyl and 3,4-dimethoxybenzenesulfonamido intermediates in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to introduce new functional groups.

    Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions to break down the compound into its constituent parts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Constituent parts such as cyclohexene, methoxyphenyl, and dimethoxybenzenesulfonamido fragments.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases. Its structure can be modified to enhance its pharmacological properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to various biological responses.

    Cellular Signaling Pathways: The compound may modulate cellular signaling pathways by interacting with key proteins involved in signal transduction, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide can be compared with other similar compounds, such as:

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group. The difference in the amide group can affect the compound’s reactivity and biological activity.

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(4-methoxyphenyl)-3,4-dimethoxybenzenesulfonamido]butyramide: This compound has a butyramide group instead of an acetamide group. The longer carbon chain can influence the compound’s solubility and interaction with molecular targets.

    This compound analogs: Various analogs of the compound can be synthesized by modifying the functional groups, such as introducing different substituents on the phenyl ring or altering the position of the methoxy groups. These modifications can lead to changes in the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

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